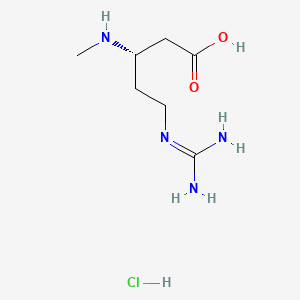
Nbeta-Methyl-beta-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nbeta-Methyl-beta-arginine, also known as this compound, is a useful research compound. Its molecular formula is C7H17ClN4O2 and its molecular weight is 224.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Protein Arginine Methylation Studies
- Nbeta-Methyl-beta-arginine is used as a substrate to investigate the activity of protein arginine methyltransferases (PRMTs). These enzymes are involved in the methylation of arginine residues on proteins, which affects various cellular functions such as gene expression and signal transduction. Research indicates that aberrant PRMT activity is linked to several diseases, including cancer .
-
Nitric Oxide Synthase Inhibition
- The compound acts as an inhibitor of nitric oxide synthase (NOS), which is responsible for the production of nitric oxide from L-arginine. By inhibiting NOS, this compound can help elucidate the role of nitric oxide in various physiological and pathological processes, including inflammation and vascular regulation .
- Cancer Research
- Metabolic Studies
Case Study 1: Role in Cancer Metabolism
A study examined the effects of this compound on tumor lactate levels in triple-negative breast cancer models. The administration of this compound resulted in significant reductions in lactate accumulation, suggesting an alteration in glycolytic pathways that could enhance the effectiveness of radiation therapy .
Case Study 2: Nitric Oxide Production
Research involving patients with conditions associated with endothelial dysfunction demonstrated that administration of L-arginine (the parent compound) could enhance nitric oxide production and improve clinical outcomes. This suggests that derivatives like this compound may also hold therapeutic potential by modulating nitric oxide levels .
Data Tables
Eigenschaften
CAS-Nummer |
61394-78-3 |
|---|---|
Molekularformel |
C7H17ClN4O2 |
Molekulargewicht |
224.69 g/mol |
IUPAC-Name |
(3S)-5-(diaminomethylideneamino)-3-(methylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-5(4-6(12)13)2-3-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m0./s1 |
InChI-Schlüssel |
VELWQICVSBUJTK-JEDNCBNOSA-N |
SMILES |
CNC(CCN=C(N)N)CC(=O)O.Cl |
Isomerische SMILES |
CN[C@@H](CCN=C(N)N)CC(=O)O.Cl |
Kanonische SMILES |
CNC(CCN=C(N)N)CC(=O)O.Cl |
Synonyme |
N beta-methyl-beta-arginine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















